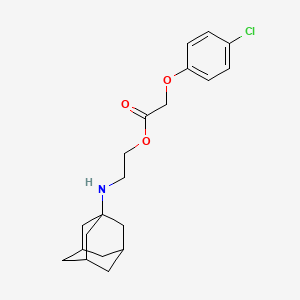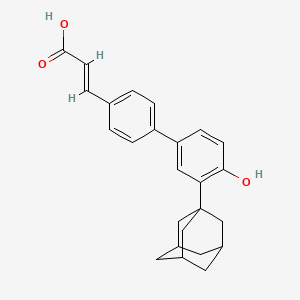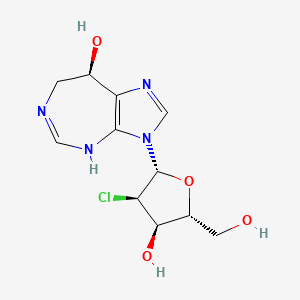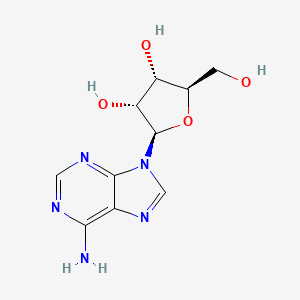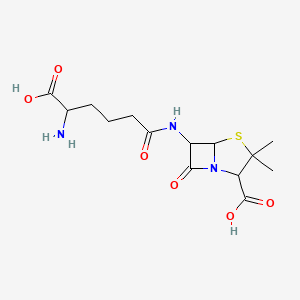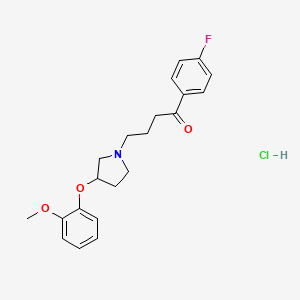
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AHR-1900 hydrochloride is a butyrophenone derivative used in the treatment of schizophrenia.
Scientific Research Applications
Agricultural Biological Activities
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride has shown potential in agricultural applications. A study by Xin et al. (2013) reports a synthetic approach towards a similar compound, 5-fluoro-2-hydroxy butyrophenone, which exhibits potent antifungal activities against various agricultural plant fungi and herbicidal activities for specific plants. This suggests potential use in agriculture for pest and weed control (Xin, Du, Lan, & Wu, 2013).
Chemical Synthesis and Structural Analysis
The compound's structural properties and synthesis methods are explored in various studies. For example, Bonacorso et al. (2003) investigated the synthesis and crystal structure of copper(II) chloride adducts with related ligands, providing insight into its chemical properties and potential applications in materials science (Bonacorso et al., 2003).
Pharmacological Studies
Higashi et al. (2008) conducted a study on the determination of N-dealkylated metabolites of butyrophenone-type agents, highlighting the analytical methods for studying the metabolites of similar compounds. This could be significant in understanding the pharmacokinetics and metabolism of the compound (Higashi, Sakata, Nakamura, & Fujii, 2008).
Neurological Research
A study by Morikawa et al. (2020) on α-pyrrolidinononanophenone derivatives, which are structurally related to 4'-fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride, explored the neurotoxic effects of these compounds. This suggests potential relevance in neurological research and understanding the toxicological effects of similar compounds (Morikawa et al., 2020).
Biochemical Analysis Techniques
Minakata et al. (2014) developed a detection method for pyrrolidino cathinone derivatives, showcasing the analytical capabilities for similar compounds. This highlights the importance of advanced analytical techniques in detecting and studying similar chemical compounds (Minakata et al., 2014).
properties
CAS RN |
21492-45-5 |
|---|---|
Product Name |
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride |
Molecular Formula |
C21H25ClFNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO3.ClH/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
InChI Key |
VLXVGMDGBFTXOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHR-1900 hydrochloride, AHR-1900 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



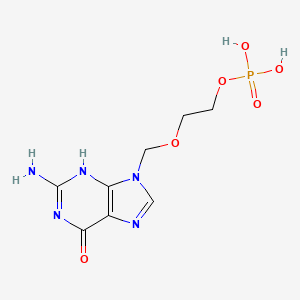
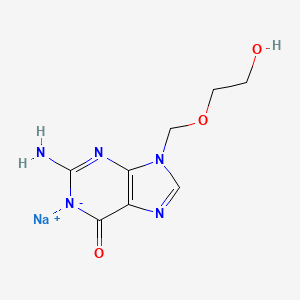
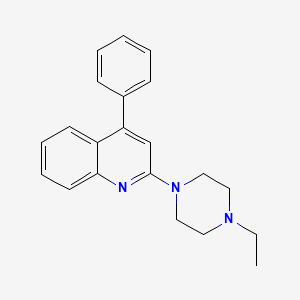
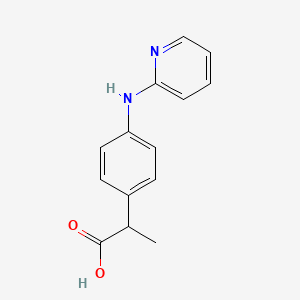
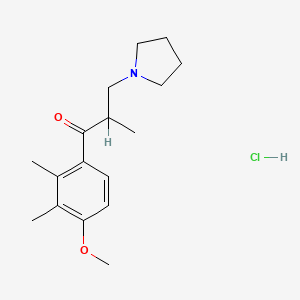
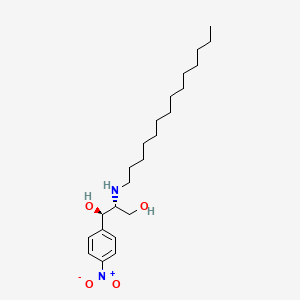

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
